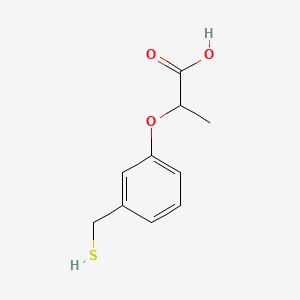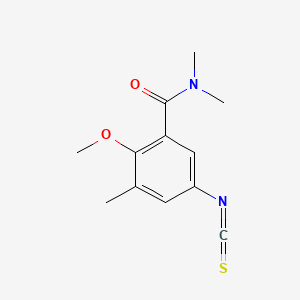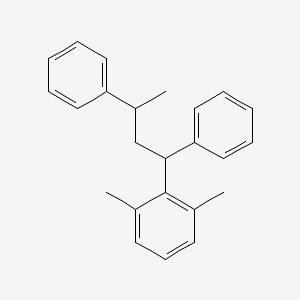
(1,3-Diphenylbutyl)-m-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Diphenylbutyl)-m-xylene is an organic compound characterized by its unique structure, which includes a butyl chain substituted with two phenyl groups and a m-xylene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylbutyl)-m-xylene can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylbutyl chloride with m-xylene in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction typically requires refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions: (1,3-Diphenylbutyl)-m-xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
(1,3-Diphenylbutyl)-m-xylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of hydrophobic interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which (1,3-Diphenylbutyl)-m-xylene exerts its effects is primarily through its interactions with other molecules. The phenyl groups and m-xylene moiety provide sites for π-π interactions, while the butyl chain offers hydrophobic characteristics. These properties enable the compound to participate in various molecular pathways, influencing the behavior of polymers and other materials.
類似化合物との比較
N-(4-iodo-1,3-diphenylbutyl) acrylamide: Used in enhanced oil recovery and polymer modification.
1,3-Diphenylisobenzofuran: Known for its reactivity in Diels-Alder reactions and singlet oxygen detection.
Uniqueness: (1,3-Diphenylbutyl)-m-xylene stands out due to its combination of phenyl groups and m-xylene moiety, which confer unique chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
94279-12-6 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
2-(1,3-diphenylbutyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-11-10-12-19(2)24(18)23(22-15-8-5-9-16-22)17-20(3)21-13-6-4-7-14-21/h4-16,20,23H,17H2,1-3H3 |
InChIキー |
JMOHOFZVQVOTEN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


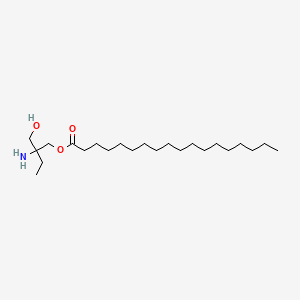


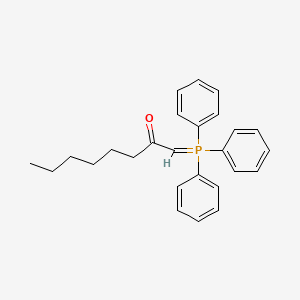
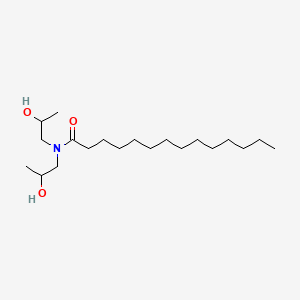

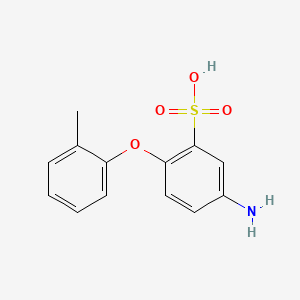
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)

